[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride
Overview
Description
[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O2S and its molecular weight is 284.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties : A study by Temple et al. (1983) explored the synthesis of pyridooxazines and pyridothiazines, assessing their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia. This research suggests potential anticancer applications.
Biological Activity Evaluation : Research by Párkányi and Schmidt (2000) synthesized and characterized compounds with potential biological activity, including thiazole derivatives. This study contributes to the understanding of the biological activity of such compounds.
Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates : A study by Reddy and Krupadanam (2010) focused on the efficient one-pot synthesis of these compounds, highlighting a methodological advancement in the synthesis of thiazole derivatives.
Energetic Material Synthesis : Research by Joo et al. (2012) investigated the synthesis of nitroiminotetrazolate salts with applications in energetic materials. This demonstrates the utility of thiazole derivatives in the field of materials science.
Antimicrobial Agent Synthesis : A study by Al-Talib et al. (2016) synthesized hydrazide derivatives and evaluated their antibacterial activity, indicating potential use in antimicrobial therapies.
Aldose Reductase Inhibitors : The work of Kučerová-Chlupáčová et al. (2020) focused on thioxothiazolidin-3-yl acetic acids as aldose reductase inhibitors, a significant finding in the treatment of diabetic complications.
Molecular Docking and Glucosidase Inhibition Studies : Babar et al. (2017) conducted a study on ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing their potential as glucosidase inhibitors, which could have implications in diabetes treatment.
Antiplatelet Agent Analysis : Nakada et al. (1990) developed a method for determining the concentration of KB-3022, an antiplatelet agent, highlighting its therapeutic potential.
Properties
IUPAC Name |
2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16;/h3-5,7H,2,6H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGHGMERFRKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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